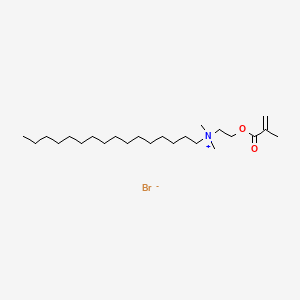
Methacryloxyethylhexadecyl dimethyl ammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is a quaternary ammonium compound with a long hydrophobic alkyl chain and a hydrophilic head group. This compound is known for its surfactant properties, making it useful in various applications, including detergents, fabric softeners, and antimicrobial agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in an organic solvent such as ethanol or acetone, under reflux conditions. The reaction can be represented as follows:
C16H33N(CH3)2+CH2=C(CH3)COOCH2CH2Br→C16H33N(CH3)2CH2CH2OCOC(CH3)=CH2Br−
Industrial Production Methods
Industrial production of this compound involves large-scale quaternization reactions in batch or continuous reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or sulfate.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Substitution: Silver nitrate (AgNO₃) in aqueous solution.
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) under UV light or heat.
Major Products
Substitution: Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium chloride.
Oxidation: Corresponding oxides.
Polymerization: Polymers with methacrylate backbones.
Scientific Research Applications
Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is used in various scientific research applications:
Chemistry: As a surfactant in emulsion polymerization and as a phase transfer catalyst.
Biology: In cell culture media to enhance cell membrane permeability.
Medicine: As an antimicrobial agent in disinfectants and antiseptics.
Industry: In fabric softeners, detergents, and personal care products.
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. The long hydrophobic alkyl chain interacts with lipid membranes, disrupting their structure and increasing permeability. The hydrophilic head group interacts with water molecules, stabilizing the compound in aqueous solutions. This dual interaction allows the compound to effectively reduce surface tension and disrupt microbial cell membranes, leading to antimicrobial activity.
Comparison with Similar Compounds
Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide can be compared with other quaternary ammonium compounds such as:
Hexadecyltrimethylammonium bromide: Similar surfactant properties but lacks the methacrylate group.
Dodecyltrimethylammonium chloride: Shorter alkyl chain, resulting in different surfactant properties.
Polyquaternium-37: Used in hair care products for its antistatic properties.
Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is unique due to its methacrylate group, which allows it to undergo polymerization reactions, making it versatile for various applications.
Properties
Molecular Formula |
C24H48BrNO2 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C24H48NO2.BrH/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(4,5)21-22-27-24(26)23(2)3;/h2,6-22H2,1,3-5H3;1H/q+1;/p-1 |
InChI Key |
ZDWULJNYPFIJBY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C(=C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















